molecular formula C13H11N3O2 B11869574 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL

Cat. No.: B11869574
M. Wt: 241.24 g/mol
InChI Key: IMBJSVJDWRYXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-phenyl-3H-imidazo[4,5-b]pyridin-5-ol is a chemical compound offered for research and development purposes. This imidazopyridine derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Related imidazo[4,5-b]pyridine compounds are frequently investigated for their potential biological activities, including as core structures in the development of novel therapeutic agents for inflammatory disorders . Researchers utilize this scaffold to explore structure-activity relationships, pharmacokinetics, and mechanisms of action, such as the modulation of enzyme or signaling pathways relevant to immune response . As a building block, it enables the synthesis of more complex molecules for screening against various biological targets. This product is provided with available analytical data for characterization. 6-Methoxy-3-phenyl-3H-imidazo[4,5-b]pyridin-5-ol is intended for research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in a laboratory setting by qualified professionals. Not for diagnostic, therapeutic, or any other human use. Buyer assumes responsibility to confirm product identity and purity for their specific application.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-methoxy-3-phenyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H11N3O2/c1-18-11-7-10-12(15-13(11)17)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,17)

InChI Key

IMBJSVJDWRYXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NC1=O)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5,6-Diaminopyridine-3-ol Derivatives

The foundational precursor for imidazo[4,5-b]pyridines is 5,6-diaminopyridine-3-ol , which provides the necessary amino groups for cyclization. Key modifications include:

  • Methylation of the hydroxyl group : Treatment with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) replaces the hydroxyl group with methoxy, yielding 5,6-diamino-3-methoxypyridine .

  • Protection strategies : Acetylation (using acetic anhydride) or silylation may be employed to prevent undesired side reactions during subsequent steps.

Cyclocondensation with Benzaldehyde

Metal-Free Imidazole Ring Formation

The diaminopyridine intermediate undergoes cyclocondensation with benzaldehyde under acidic conditions to form the imidazole ring:

  • Catalyst : Sodium metabisulfite (Na₂S₂O₅) in ethanol at 80°C facilitates the reaction via imine formation and intramolecular cyclization.

  • Mechanism :

    • Condensation of the aldehyde with the exocyclic amine forms a Schiff base.

    • Nucleophilic attack by the adjacent amine generates the five-membered imidazole ring.

    • Aromatization via dehydration completes the process.

Reaction Conditions :

ComponentQuantityRole
5,6-Diamino-3-methoxypyridine1.0 equivSubstrate
Benzaldehyde1.2 equivElectrophile
Na₂S₂O₅0.5 equivAcid catalyst
EthanolSolventReaction medium
Temperature80°CReflux conditions

Yield : 68–72% after recrystallization.

Alternative Synthetic Routes

Nitro Group Reduction and Subsequent Functionalization

A patent-derived approach utilizes 2,6-dichloro-3-nitropyridine as the starting material:

  • Methoxy introduction : Nucleophilic substitution of the 6-chloro group with sodium methoxide (NaOMe) yields 2-chloro-6-methoxy-3-nitropyridine .

  • Amination : Displacement of the 2-chloro group with ammonia (NH₃) generates 2-amino-6-methoxy-3-nitropyridine .

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2,5-diamino-6-methoxypyridine .

  • Cyclocondensation : Reaction with benzaldehyde under acidic conditions (e.g., HCl) forms the imidazo ring.

Key Advantage : This route avoids competing substitutions due to the orthogonal reactivity of chloro and nitro groups.

Post-Cyclization Modifications

Hydroxyl Group Introduction

The hydroxyl group at position 5 is introduced via:

  • Oxidative demethylation : Treating a methoxy-protected intermediate with boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the methyl ether to yield the hydroxyl group.

  • Direct synthesis : Using 5,6-diaminopyridine-3-ol as the starting material retains the hydroxyl group without requiring post-cyclization modifications.

Optimization and Scalability

Solvent and Catalytic Systems

  • Micellar media : Sodium dodecyl sulfate (SDS) in water enhances reaction rates and yields by solubilizing hydrophobic reactants.

  • Green chemistry : Polyethylene glycol (PEG-400) and water mixtures reduce environmental impact while maintaining efficiency.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >95% purity.

  • Recrystallization : Ethanol or methanol yields crystalline material suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89–7.45 (m, 5H, Ph), 6.94 (s, 1H, H-7), 3.92 (s, 3H, OCH₃), 10.2 (s, 1H, OH).

  • IR (KBr): ν = 3250 cm⁻¹ (O–H), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O).

  • MS (ESI) : m/z 282.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at pyridine positions 4 and 5 are minimized using bulky directing groups or low-temperature conditions.

  • Over-oxidation : Controlled reaction times and stoichiometric oxidants (e.g., iodine) prevent degradation of the hydroxyl group.

  • Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance dissolution of intermediates.

Industrial Applications and Patent Landscape

The compound’s synthesis is protected under WO2010030360A1 , which claims methods for producing imidazo[4,5-b]pyridines for pharmaceutical applications. Scalable protocols emphasize:

  • Continuous flow systems : Microreactors achieve >90% conversion in 10 minutes.

  • Cost-effective catalysts : Recyclable ionic liquids (e.g., [BMIM]BF₄) reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 serves as a nucleophilic site. Key substitution reactions include:

  • Alkylation : Reacts with benzyl bromide derivatives under basic conditions (e.g., K₂CO₃/DMF) to form 5-alkoxy derivatives. Regioselectivity is influenced by steric and electronic factors, with alkylation preferentially occurring at the pyridine nitrogen (position 4) over the imidazole nitrogen (position 3) in bulky carbocations .

  • Sulfonation : Forms sulfonate esters with tosyl chloride, enhancing electrophilicity for subsequent coupling reactions.

Example Reaction Conditions

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C5-Benzyloxy derivative62–75%

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 3 undergoes EAS reactions:

  • Nitration : Nitration at the para position of the phenyl ring using HNO₃/H₂SO₄ yields nitro derivatives, which can be reduced to amines for further functionalization .

  • Halogenation : Bromination with NBS (N-bromosuccinimide) introduces bromine at the ortho position relative to the imidazo-pyridine system .

Ring Functionalization via Cyclization

The core structure participates in cyclization to form polycyclic derivatives:

  • Acid-catalyzed cyclization : In HCl/EtOH, the hydroxyl group facilitates intramolecular cyclization, forming fused quinoline-like structures .

  • Metal-mediated cross-coupling : Suzuki-Miyaura coupling with arylboronic acids introduces substituents at position 2 of the imidazole ring .

Mechanistic Insight
DFT calculations reveal that the HOMO of the imidazo[4,5-b]pyridine core localizes on the imidazole ring, making it electron-rich and reactive toward electrophiles. The LUMO, concentrated on the pyridine ring, facilitates nucleophilic attacks .

Oxidation and Reduction Reactions

  • Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though this often requires protection of other reactive sites.

  • Nitro Reduction : Nitro-substituted derivatives (e.g., 6-nitro analogs) are reduced to amines using H₂/Pd-C, enabling further derivatization .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

  • Zinc complexes : Forms stable complexes via N-coordination at the imidazole nitrogen, enhancing antimicrobial activity .

  • Palladium complexes : Used in catalytic systems for C–C bond-forming reactions.

Biological Activity-Related Reactions

  • Enzyme inhibition : The hydroxyl group hydrogen-bonds with bacterial dihydrofolate reductase (DHFR), as shown in molecular docking studies .

  • Apoptosis induction : Oxidation of the hydroxyl group generates reactive oxygen species (ROS), contributing to its antimitotic activity in cancer cells .

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendKey Difference
6-Bromo substitutionEnhanced EASBromine increases electrophilicity at position 6
3-(4-Fluorophenyl)Improved metabolic stabilityFluorine reduces oxidative degradation
5-Methoxy derivativeReduced nucleophilicityMethoxy group deactivates position 5

Data synthesized from .

Scientific Research Applications

Biological Activities

Research indicates that 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Synthetic Methodologies

The synthesis of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:

  • Starting Material : 2-methoxypyridine is reacted with a phenyl-substituted reagent under acidic conditions.
  • Cyclization : This step promotes the formation of the imidazo ring through cyclization reactions.
  • Functionalization : Further reactions introduce the hydroxyl group at the 5-position.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL against breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The compound was shown to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, researchers tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL, it is useful to compare it with similar compounds within the imidazo[4,5-b]pyridine class:

Compound NameKey FeaturesUnique Aspects
6-Methoxy-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineContains a nitro groupEnhanced electrophilicity due to nitro substituent
7-Hydroxy-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridineHydroxyl group at position 7Increased polarity and potential for hydrogen bonding
2-(4-Fluorophenyl)-6-methoxy-3H-imidazo[4,5-b]pyridineFluorine substitution on phenyl ringAltered lipophilicity impacting pharmacokinetics

The unique combination of functional groups in 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL influences its biological activity and pharmacological profile significantly compared to these related compounds.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine ()

  • Substituents: Amino (-NH₂) at position 2, methyl (-CH₃) at position 1, and phenyl at position 5.
  • Properties : Grey-white crystalline solid .
  • The absence of a methyl group at position 1 in the target compound may reduce steric hindrance, influencing binding interactions in biological systems.

7-Nitro-3H-imidazo[4,5-b]pyridine ()

  • Substituents: Nitro (-NO₂) at position 6.
  • Applications : Used as a synthetic intermediate due to its reactive nitro group .
  • Comparison :
    • The nitro group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in the target compound, affecting electronic distribution and reactivity.
    • The hydroxyl group in the target compound may facilitate hydrogen bonding in drug-receptor interactions, unlike the nitro group.

C-Phenylsulfonyl Imidazo[4,5-b]pyridines ()

  • Substituents : Phenylsulfonyl (-SO₂Ph) at position 3.
  • Stability : C-substituted derivatives exhibit higher stability than N-substituted analogs .

Heterocyclic Variants: Thiazolo[4,5-b]pyridines ()

  • Core Structure : Thiazolo[4,5-b]pyridine (sulfur-containing heterocycle) vs. imidazo[4,5-b]pyridine (nitrogen-containing).
  • Synthesis: Prepared via [3+3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone derivatives .
  • Comparison: The imidazole ring in the target compound may engage in stronger hydrogen bonding compared to thiazole, influencing target selectivity.

Pharmacological Potential and Crystalline Forms ()

  • Crystalline Imidazo[4,5-b]pyridines : Patented for treating medical conditions, highlighting the pharmaceutical relevance of this scaffold .
  • Comparison: The hydroxyl and methoxy groups in the target compound may influence crystallization behavior and bioavailability compared to non-polar derivatives.

Data Table: Key Properties of 6-Methoxy-3-phenyl-3H-imidazo[4,5-b]pyridin-5-OL and Analogs

Compound Name Core Structure Substituents Key Properties/Applications Reference
6-Methoxy-3-phenyl-3H-imidazo[4,5-b]pyridin-5-OL Imidazo[4,5-b]pyridine 6-OCH₃, 3-Ph, 5-OH Polar, potential CNS modulation Inferred
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 2-NH₂, 1-CH₃, 6-Ph Grey-white crystals; structural analog
7-Nitro-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 7-NO₂ Synthetic intermediate
C-Phenylsulfonyl imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 3-SO₂Ph Enhanced stability
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-CH₃ Cytotoxic activity

Biological Activity

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

1. Synthesis and Structural Characterization

The synthesis of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves several steps, typically starting from readily available precursors. The compound's structure has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular formula C13H11N3O2C_{13}H_{11}N_{3}O_{2} .

2.1 Anticancer Activity

Recent studies have demonstrated that 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, including:

Cell Line IC50 (µM) Notes
K562 (CML)< 1Comparable to imatinib
HL-60 (Leukemia)1.42 - 1.52High activity observed
MCF-7 (Breast)2.27 - 2.53Significant inhibition noted
HeLa (Cervical)4.56Moderate activity

The compound has shown to induce apoptosis in cancer cells, with flow cytometry revealing that it promotes cell death primarily through apoptotic pathways rather than necrosis .

2.2 Antifungal Activity

In addition to its anticancer effects, this compound has exhibited antifungal activity. A study reported that certain derivatives of imidazo[4,5-b]pyridine demonstrated fungicidal effects against Puccinia polysora, with some compounds achieving an EC50 comparable to established antifungal agents like tebuconazole .

2.3 Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it has been shown to inhibit protein kinases involved in signaling pathways critical for tumor growth . The structure-activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine core can enhance inhibitory potency .

Case Study: Apoptosis Induction

A study focused on the apoptotic effects of the compound revealed that at concentrations of 10 µM and above, it significantly increased apoptosis levels in various cancer cell lines compared to controls . The mechanism was linked to cell cycle arrest in the G2/M phase, indicating a potential pathway for therapeutic intervention.

Case Study: Structure-Activity Relationship (SAR)

Research into the SAR of imidazo[4,5-b]pyridine derivatives highlighted that substituents on the nitrogen atoms significantly affect biological activity. For example, introducing lipophilic groups improved binding affinity and selectivity towards target proteins . This insight is crucial for designing more effective derivatives.

4. Conclusion

6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a promising compound with diverse biological activities, particularly in oncology and antifungal applications. Its ability to induce apoptosis and inhibit key enzymes makes it a candidate for further development in therapeutic settings. Continued research into its mechanisms of action and optimization through structural modifications will be essential for harnessing its full potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Methoxy-3-phenyl-3H-imidazo[4,5-b]pyridin-5-OL?

A [3+3] cyclocondensation strategy is commonly employed for imidazo[4,5-b]pyridine derivatives. For example, refluxing 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under sodium methylate catalysis can yield structurally analogous compounds. Optimization of solvent (e.g., ethanol or DMF-EtOH mixtures) and reaction time (e.g., 2–4 hours) is critical to improve yield . Friedlander condensation, as used for isoxazolo[4,5-b]pyridines, may also be adapted by substituting starting materials .

Q. How can the crystal structure of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to achieve low R-factors (e.g., ≤0.046) and validate bond lengths/angles . ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular geometry and intermolecular interactions, such as π-stacking in phenyl-substituted derivatives .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction yields during synthesis?

Systematically vary parameters:

  • Catalysts : Compare NaOMe vs. KOtBu for cyclocondensation efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF) may enhance solubility but increase side reactions vs. methanol .
  • Purity of intermediates : Use HPLC or FTIR to confirm starting material integrity, as impurities from incomplete imine formation can reduce yields .

Q. What methodologies are used to evaluate bioactivity, such as anticancer potential?

  • In vitro cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. In thiazolo[4,5-b]pyridines, phenylazo substitution at C6 increased activity 3-fold, suggesting similar SAR studies for imidazo analogs .
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Position-specific modifications : Introduce substituents at C6 (e.g., bromo, phenylazo) or N3 (e.g., cyanoethylation) to probe electronic and steric effects .
  • Pharmacophore modeling : Overlay crystal structures (e.g., from SC-XRD data ) with active analogs to identify critical hydrogen-bonding or hydrophobic interactions.

Q. What computational approaches predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structure coordinates (e.g., PDB files derived from SC-XRD) to simulate interactions with kinases or DNA targets .
  • QSAR modeling : Train models on IC50 data from analogs to prioritize substituents for synthesis .

Q. How does the compound’s stability vary under physiological conditions?

  • Hydrolysis studies : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. Imidazo[4,5-b]pyridines with electron-withdrawing groups (e.g., methoxy) may exhibit enhanced stability vs. hydroxylated analogs .
  • Light sensitivity : Store solutions in amber vials, as bromo-substituted imidazo derivatives are prone to photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.